3,5-Dimethyl-benzofuran-2-carbonyl chloride

Description

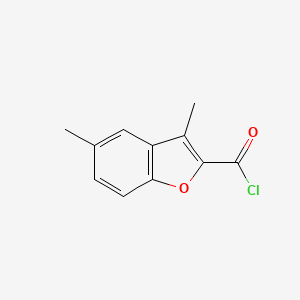

3,5-Dimethyl-benzofuran-2-carbonyl chloride is a benzofuran derivative featuring methyl substituents at the 3- and 5-positions of the aromatic ring and a reactive carbonyl chloride group at position 2. Benzofuran-based acyl chlorides are critical intermediates in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals, owing to their electrophilic reactivity.

Properties

IUPAC Name |

3,5-dimethyl-1-benzofuran-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2/c1-6-3-4-9-8(5-6)7(2)10(14-9)11(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWQVSWMIOZFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406373 | |

| Record name | 3,5-Dimethyl-benzofuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16817-33-7 | |

| Record name | 3,5-Dimethyl-2-benzofurancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16817-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-benzofuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3,5-Dimethyl-benzofuran-2-carbonyl chloride typically involves the chlorination of 3,5-Dimethyl-benzofuran-2-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:

3,5-Dimethyl-benzofuran-2-carboxylic acid+SOCl2→3,5-Dimethyl-benzofuran-2-carbonyl chloride+SO2+HCl

Chemical Reactions Analysis

3,5-Dimethyl-benzofuran-2-carbonyl chloride undergoes various chemical reactions, including:

-

Substitution Reactions: : It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example:

3,5-Dimethyl-benzofuran-2-carbonyl chloride+RNH2→3,5-Dimethyl-benzofuran-2-carboxamide+HCl

-

Hydrolysis: : In the presence of water, it hydrolyzes to form 3,5-Dimethyl-benzofuran-2-carboxylic acid and hydrochloric acid:

3,5-Dimethyl-benzofuran-2-carbonyl chloride+H2O→3,5-Dimethyl-benzofuran-2-carboxylic acid+HCl

-

Oxidation and Reduction:

Scientific Research Applications

3,5-Dimethyl-benzofuran-2-carbonyl chloride is primarily used in proteomics research as a biochemical reagent . Its applications extend to various fields, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-benzofuran-2-carbonyl chloride is not extensively studied. as a benzofuran derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through its aromatic and electrophilic properties . The compound may exert its effects by forming covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Key Comparisons:

Electronic Effects: The methyl groups in this compound donate electron density via induction, reducing the electrophilicity of the carbonyl carbon compared to chlorine-substituted analogs like 2-(2,4-dichlorophenoxy)butanoyl chloride. The latter’s electron-withdrawing Cl substituents increase reactivity in nucleophilic acyl substitution reactions .

Steric and Solubility Profiles: Quinoline-based derivatives (e.g., 2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride) exhibit greater aromatic bulk, likely reducing solubility in polar solvents but enhancing thermal stability. In contrast, the benzofuran scaffold balances moderate steric hindrance with better lipophilicity, advantageous in agrochemical formulations .

Synthetic Utility :

- Compounds like 5-phenylfuran-2-carbonyl chloride, with a phenyl substituent, may undergo faster coupling reactions due to increased electrophilicity, whereas methyl-substituted benzofurans might require harsher conditions or catalysts for similar transformations .

Research Findings and Limitations

- Herbicidal Potential: While highlights herbicidal activity in structurally related compounds, specific data for this compound remains unreported. Its methyl groups may improve membrane permeability in plant systems, but bioactivity studies are needed .

- Data Gaps : The provided evidence lacks quantitative metrics (e.g., melting points, reaction rates). For instance, the reactivity hierarchy inferred here relies on substituent effects rather than experimental kinetics.

Biological Activity

3,5-Dimethyl-benzofuran-2-carbonyl chloride is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 208.64 g/mol. The compound features a carbonyl chloride functional group that enhances its reactivity, allowing it to participate in various biochemical reactions.

The mechanism by which this compound exerts its biological effects is primarily through its electrophilic carbonyl group, which can interact with nucleophiles in biological systems. This interaction can lead to the formation of amides or esters upon reaction with amines or alcohols, respectively. Such transformations are crucial for the compound's role as an intermediate in synthesizing more complex bioactive molecules.

Anticancer Activity

Numerous studies have explored the anticancer potential of benzofuran derivatives, with this compound being a significant candidate. Research indicates that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

- Case Study : A study evaluated the antiproliferative effects of several benzofuran derivatives against human cancer cell lines. Results showed that compounds similar to this compound exhibited significant growth inhibition, with some derivatives achieving values below 1 µM across multiple cell lines .

- Mechanism : The compound has been shown to inhibit tubulin polymerization, which is essential for cancer cell division. In one study, derivatives demonstrated up to 70% inhibition of tubulin polymerization compared to control compounds .

Antimicrobial Activity

In addition to anticancer properties, benzofuran derivatives have been reported to exhibit antimicrobial activity. The presence of the carbonyl chloride group may enhance interactions with microbial targets.

- Research Findings : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzofuran-2-carboxylic acid | Lacks the chloroformyl group | Less reactive in substitution |

| 3,5-Dimethyl-benzofuran | No carbonyl chloride group | Reduced versatility |

| Benzofuran-2-carbonyl chloride | Lacks methyl groups | May affect reactivity and activity |

The presence of the carbonyl chloride group in this compound significantly enhances its reactivity and potential for forming biologically active derivatives.

Q & A

Q. What are the recommended synthetic methodologies for 3,5-Dimethyl-benzofuran-2-carbonyl chloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzofuran-derived acyl chlorides typically involves multi-step protocols, such as:

- Chlorination of precursor acids : Reacting 3,5-dimethyl-benzofuran-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

- Optimization via single-factor experiments : Adjust parameters (temperature, stoichiometry, solvent) systematically. For example, highlights a 63% yield optimization for a structurally similar compound (3,5-dichlorobenzoyl chloride) by optimizing chlorination steps and purification .

- Purity validation : Use GC-MS or HPLC to monitor side products (e.g., residual solvents or unreacted acid).

Q. How can researchers characterize the structural and spectral properties of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for methyl groups (δ ~2.3–2.5 ppm for CH₃), aromatic protons (δ ~6.5–7.5 ppm), and carbonyl chloride (C=O stretch at ~1750–1800 cm⁻¹ in IR). Compare with NIST spectral databases for validation .

- X-ray crystallography : For definitive structural confirmation, use SHELX software (e.g., SHELXL for refinement) to resolve molecular packing and bond angles .

- Mass spectrometry : Confirm molecular ion ([M]⁺) and fragmentation patterns using high-resolution MS.

Q. What safety protocols are critical for handling this acyl chloride in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods.

- Emergency procedures : For inhalation, relocate to fresh air and use artificial respiration devices (avoid mouth-to-mouth). For spills, neutralize with sodium bicarbonate .

- Storage : Store in sealed containers under inert gas (argon/nitrogen) to prevent hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-validation techniques : Compare experimental NMR/IR with computational predictions (DFT calculations). For example, discrepancies in carbonyl stretching frequencies may arise from solvent polarity or crystallographic disorder .

- Crystallographic refinement : Use SHELXL to model disorder or twinning artifacts. notes SHELX’s robustness in handling high-resolution or twinned macromolecular data, which can be adapted for small molecules .

- Impurity profiling : Employ tandem MS/MS to identify trace by-products interfering with spectral assignments.

Q. What strategies mitigate side reactions during derivatization of this compound?

Methodological Answer:

- Steric and electronic control : The 3,5-dimethyl groups increase steric hindrance, potentially slowing nucleophilic acyl substitution. Use bulky amines or low-temperature conditions to suppress over-reactivity.

- In-situ quenching : Add scavengers (e.g., molecular sieves) to absorb HCl by-products, which can catalyze hydrolysis or polymerization.

- Reaction monitoring : Use inline FTIR or Raman spectroscopy to track acyl chloride consumption in real time.

Q. How can researchers design experiments to study the compound’s reactivity in complex matrices (e.g., biological systems)?

Methodological Answer:

- Proteomic profiling : Label proteins via acyl chloride-mediated conjugation (e.g., forming amide bonds with lysine residues). Validate using SDS-PAGE and MALDI-TOF.

- Stability studies : Assess hydrolysis kinetics in PBS buffer at physiological pH (7.4) using UV-Vis spectroscopy to quantify degradation products.

- Computational docking : Model interactions with target enzymes (e.g., serine hydrolases) using molecular dynamics simulations to predict reactivity hotspots.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.